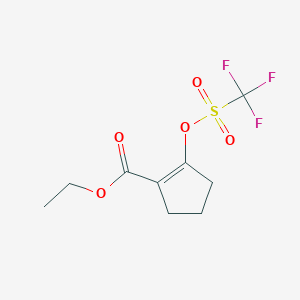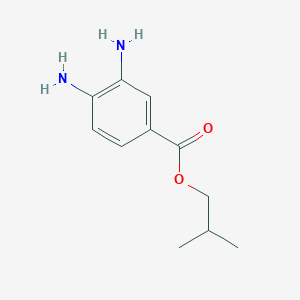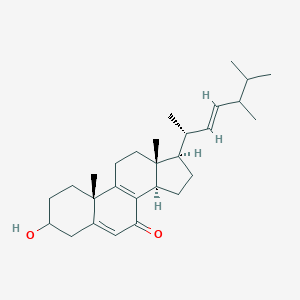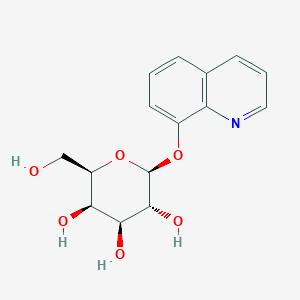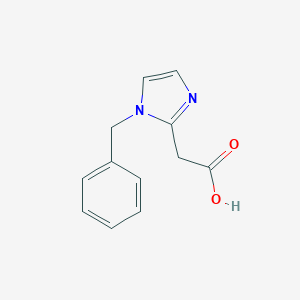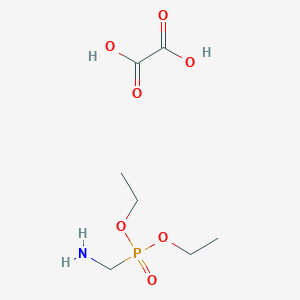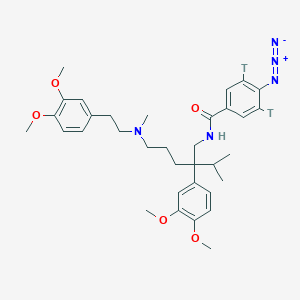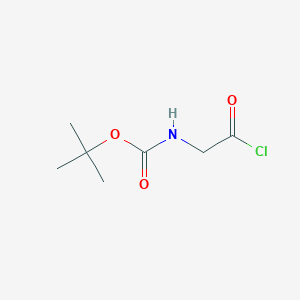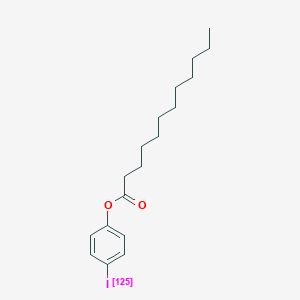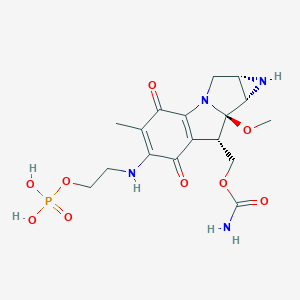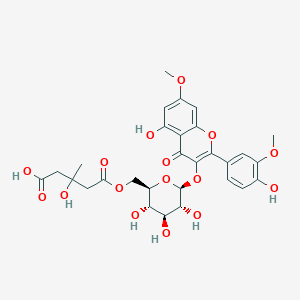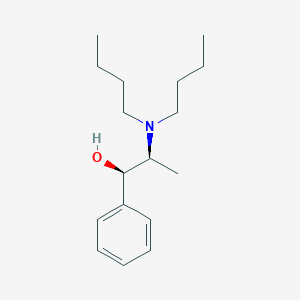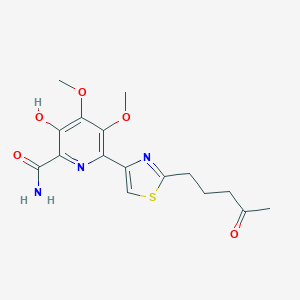
Karnamicin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytisine has been widely studied for its potential use in smoking cessation due to its partial agonist activity at nicotinic acetylcholine receptors . The brominated derivative, 3-Bromocytisine, retains similar pharmacological properties but with enhanced potency and selectivity for certain receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromocytisine typically involves the bromination of cytisine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . The bromination process is highly selective, leading to the formation of 3-Bromocytisine as the major product.
Industrial Production Methods
Industrial production of 3-Bromocytisine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromocytisine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to cytisine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: N-oxides of 3-Bromocytisine.
Reduction: Cytisine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromocytisine has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential as a tool for studying receptor function.
Medicine: Investigated for its potential use in smoking cessation and as a therapeutic agent for neurodegenerative diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
3-Bromocytisine acts as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype . It binds to these receptors and partially activates them, leading to the release of neurotransmitters such as dopamine. This action helps reduce nicotine cravings and withdrawal symptoms in individuals attempting to quit smoking . The bromine substitution enhances its binding affinity and selectivity for certain receptor subtypes, making it more effective than cytisine .
Comparison with Similar Compounds
3-Bromocytisine is compared with other similar compounds such as:
Cytisine: The parent compound, less potent and selective compared to 3-Bromocytisine.
Varenicline: Another partial agonist at nicotinic acetylcholine receptors, used for smoking cessation but with a different chemical structure.
Nicotine: The primary addictive component of tobacco, acts as a full agonist at nicotinic acetylcholine receptors.
3-Bromocytisine is unique due to its enhanced potency and selectivity for specific receptor subtypes, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
122535-51-7 |
|---|---|
Molecular Formula |
C16H19N3O5S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-hydroxy-4,5-dimethoxy-6-[2-(4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7,21H,4-6H2,1-3H3,(H2,17,22) |
InChI Key |
YHUKJOZKFWSOQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC |
Canonical SMILES |
CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


